Cniforin A
Description
Cniforin A is a bioactive coumarin derivative predominantly isolated from Cnidium monnieri (Fructus Cnidii), a traditional medicinal plant used in East Asian pharmacopeia. Structurally, it belongs to the furanocoumarin subclass, characterized by a fused coumarin core with a furan ring . Recent network pharmacology studies identify this compound as a key active compound in Cnidium extracts, demonstrating multi-target interactions in neurodegenerative and oncological pathways. For instance, it ranks among the top 10 active compounds in Cnidium fruit (CF) due to its connectivity to 13+ Alzheimer’s disease (AD)-related targets, including AKT1, MAPK3, and CASP3 . Its drug-likeness (DL) score of 0.47 suggests moderate pharmacokinetic suitability for therapeutic development .
Properties
CAS No. |
40563-28-8 |
|---|---|
Molecular Formula |
C20H22O7 |
Molecular Weight |
374.38 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogous Coumarins
Key Observations :
- Structural Diversity : this compound and B share a coumarin backbone but differ in substituents (e.g., acetyl groups), impacting solubility and target selectivity.
- DL Scores: this compound’s DL (0.47) surpasses osthol (0.13) and O-acetylcolumbianetin (0.26), indicating better oral bioavailability .
- Target Overlap : this compound and O-acetylcolumbianetin both modulate AKT1 and EGFR, suggesting shared pathways in neurodegeneration and cancer .
Functional Efficacy in Disease Models
Alzheimer’s Disease (AD):
- This compound interacts with 66 core AD targets, including AKT1 (apoptosis regulation) and MAPK3 (synaptic plasticity). Its multi-target engagement contrasts with xanthoxyletin, which primarily inhibits PTGS2 (cyclooxygenase-2) for neuroprotection .
- Cniforin B shows weaker AD target connectivity (13 targets) but higher DL, suggesting trade-offs between specificity and bioavailability .
Hepatocellular Carcinoma (HCC):
Anti-Inflammatory Activity:
- Xanthoxyletin and osthol show stronger anti-inflammatory effects via PTGS2 and MAPK3 inhibition, respectively, but lack this compound’s broad target spectrum .
Molecular Docking and Binding Affinities
Table 2: Binding Energies (kcal/mol) of Key Compounds to HCC Targets
| Compound | EGFR | CASP3 | ESR1 | CCND1 |
|---|---|---|---|---|
| This compound | −8.1 | −7.9 | −7.2 | −6.8 |
| Cniforin B | −7.5 | −7.3 | −8.5 | −7.1 |
| (E)-2,3-bis(...) | −8.2 | −7.6 | −6.9 | −6.5 |
Insights :
- This compound’s strong EGFR binding (−8.1 kcal/mol) aligns with its anti-proliferative effects in HCC.
- Cniforin B’s exceptional ESR1 affinity (−8.5 kcal/mol) highlights its niche in estrogen receptor modulation.
Q & A
Q. What are the standard analytical techniques for characterizing Cniforin A’s purity and structural identity?
Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Cross-validate results with X-ray crystallography if crystalline forms are available. Ensure reproducibility by repeating analyses across multiple batches and reporting signal-to-noise ratios and detection limits .
Q. What established protocols exist for isolating this compound from natural sources?
Methodological Answer: Employ solvent extraction (e.g., ethanol or methanol) followed by column chromatography (silica gel or Sephadex) for preliminary separation. Optimize solvent polarity gradients based on this compound’s solubility profile. Validate yields using gravimetric analysis and confirm identity via comparative spectral databases .
Q. How can researchers determine this compound’s stability under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies by exposing samples to controlled temperature (4°C, 25°C, 40°C), humidity (75% RH), and light conditions. Monitor degradation via HPLC at predefined intervals (e.g., 0, 7, 30 days) and calculate degradation kinetics using Arrhenius equations. Include inert atmosphere controls to assess oxidative stability .
Q. What in vitro models are commonly used to assess this compound’s cytotoxicity?
Methodological Answer: Use human cancer cell lines (e.g., HeLa, MCF-7) for preliminary cytotoxicity screening via MTT or resazurin assays. Include primary cell lines (e.g., peripheral blood mononuclear cells) to evaluate selectivity. Normalize data to positive controls (e.g., doxorubicin) and report IC₅₀ values with 95% confidence intervals .
Q. How to validate antibody specificity in this compound immunolocalization studies?
Methodological Answer: Perform Western blotting with knockout cell lines to confirm target protein absence. Use peptide blocking assays by pre-incubating antibodies with excess this compound-derived peptides. Include isotype-matched negative controls and validate across multiple fixation methods (e.g., paraformaldehyde vs. methanol) .
Advanced Research Questions
Q. How can experimental designs resolve conflicting bioactivity data for this compound across studies?
Methodological Answer: Systematically compare variables such as cell passage numbers, serum concentrations in culture media, and solvent carriers (e.g., DMSO vs. ethanol). Conduct dose-response curves with standardized positive controls and apply meta-analysis tools (e.g., RevMan) to quantify heterogeneity. Replicate studies in independent labs with blinded data collection .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound’s pharmacological studies?
Methodological Answer: Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For small sample sizes, employ non-parametric tests (e.g., Kruskal-Wallis) and report effect sizes with Cohen’s d .
Q. How to optimize synthetic pathways for this compound derivatives while minimizing side products?
Methodological Answer: Screen reaction parameters (temperature, catalysts, solvents) using design-of-experiments (DoE) approaches. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Purify intermediates using flash chromatography and characterize side products via tandem MS/MS. Limit chemical structures in visuals to 2–3 key intermediates to enhance clarity .
Q. How to address discrepancies between in silico predictions and empirical data in this compound’s molecular docking studies?
Methodological Answer: Re-evaluate force field parameters (e.g., CHARMM vs. AMBER) and solvation models. Validate docking poses with molecular dynamics simulations (≥100 ns). Cross-check binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Report root-mean-square deviation (RMSD) values for structural alignments .
Q. What meta-analysis techniques synthesize conflicting results in this compound’s therapeutic efficacy?
Methodological Answer: Follow PRISMA guidelines to aggregate studies, assessing bias via funnel plots and Egger’s test. Stratify data by study design (in vitro vs. in vivo) and dosage ranges. Use random-effects models to account for heterogeneity and calculate pooled odds ratios with sensitivity analyses .
Methodological Considerations
- Data Contradiction Analysis : Apply triangulation by combining biochemical assays, in vivo models, and computational simulations to verify mechanisms .
- Experimental Reproducibility : Document raw data in appendices and processed data in main texts, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
- Research Question Frameworks : Use FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to refine hypotheses and avoid common pitfalls like overgeneralization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
